molecular formula C6H9NO2 B12917850 4-Cyano-2-methylbutanoic acid CAS No. 37810-29-0

4-Cyano-2-methylbutanoic acid

Cat. No.: B12917850
CAS No.: 37810-29-0
M. Wt: 127.14 g/mol
InChI Key: REJFSMLCTZUOJC-UHFFFAOYSA-N
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Description

4-Cyano-2-methylbutanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It belongs to the class of carboxylic acids and nitriles, characterized by the presence of both a carboxyl group (-COOH) and a cyano group (-CN) attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, the reaction of an alkyl halide with sodium cyanide (NaCN) forms a nitrile, which can then be hydrolyzed to yield the corresponding carboxylic acid . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide (CO₂) followed by acidification to produce the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles under controlled conditions. The process may include the use of catalysts to enhance reaction rates and improve yields. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyano-2-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyano-2-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-Cyanopentanoic acid
  • 4-Cyano-4-methylbutanoic acid
  • 2-Methylbutanoic acid

Comparison: 4-Cyano-2-methylbutanoic acid is unique due to the presence of both a cyano and a carboxyl group on a butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

37810-29-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-cyano-2-methylbutanoic acid

InChI

InChI=1S/C6H9NO2/c1-5(6(8)9)3-2-4-7/h5H,2-3H2,1H3,(H,8,9)

InChI Key

REJFSMLCTZUOJC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#N)C(=O)O

Origin of Product

United States

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